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Introduction

4-methyl-5-nitro-1H-indazole is a substituted nitroindazole, a class of heterocyclic compounds
of significant interest in medicinal chemistry and materials science. The indazole core is a key
structural motif in a variety of biologically active molecules, including anti-inflammatory agents
and anti-cancer drugs.[1] The presence of a nitro group, a potent electron-withdrawing moiety,
and a methyl group on the indazole ring significantly influences the molecule's electronic
properties, reactivity, and potential biological activity. This guide provides a comprehensive
overview of the known physical characteristics of 4-methyl-5-nitro-1H-indazole, alongside
detailed, field-proven protocols for its synthesis and analytical characterization, designed for
researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of 4-methyl-5-nitro-1H-indazole determine
its behavior in various experimental settings. These properties are crucial for designing
synthetic routes, developing analytical methods, and understanding its potential as a scaffold in
drug design.
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Core Molecular and Physical Data

A summary of the key physicochemical data for 4-methyl-5-nitro-1H-indazole is presented in
Table 1.

Table 1: Physicochemical Properties of 4-methyl-5-nitro-1H-indazole

Property Value Reference(s)
CAS Number 101420-67-1 [2]
Molecular Formula CsH7N30:2 [2]
Molecular Weight 177.16 g/mol [11[2]
Melting Point 251-253 °C [2]
Boiling Point 379.692 °C [2]
Density 1.438 g/cm3 [2]
Flash Point 183.432 °C [2]
Refractive Index 1.707 [2]
Vapor Pressure 0 mmHg at 25°C [2]
Appearance Expected to be a solid at room 2]
temperature

Molecular Structure

The structure of 4-methyl-5-nitro-1H-indazole consists of a bicyclic indazole core with a
methyl group at position 4 and a nitro group at position 5. The presence of the N-H proton
means the molecule can exist in tautomeric forms, although the 1H-tautomer is generally more
stable for indazoles.
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Figure 1: Molecular Structure of 4-methyl-5-nitro-1H-indazole
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Caption: Chemical structure of 4-methyl-5-nitro-
1H-indazole.

Synthesis and Purification

While a specific, detailed synthesis for 4-methyl-5-nitro-1H-indazole is not extensively
published, a robust synthetic route can be designed based on established methods for
analogous substituted indazoles.[1][3] The following protocol describes a plausible and efficient
synthesis via nucleophilic aromatic substitution (SrAr) followed by cyclization.

Synthetic Workflow Overview

The proposed synthesis involves the reaction of a suitably substituted fluorinated nitroaromatic
precursor with hydrazine, leading to the formation of the indazole ring system.

[2Fluoro4methyISnlroacetophenonejﬁ

[ Hydrazine Hydrate (NH2NH2-H20) SnAr and Cyclization Crude 4-methyl-5-nitro-1H-indazole Recrystallization (Ethanol/Water) Pure 4-methyl-5-nitro-1H-indazole,

DMF
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Caption: Proposed synthetic workflow for 4-methyl-5-nitro-1H-indazole.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1300716?utm_src=pdf-body
https://www.benchchem.com/product/b1300716?utm_src=pdf-body
https://www.benchchem.com/product/b1300716?utm_src=pdf-body
https://www.benchchem.com/product/b1300716?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017161/
https://www.rsc.org/suppdata/cc/c4/c4cc00962b/c4cc00962b1.pdf
https://www.benchchem.com/product/b1300716?utm_src=pdf-body-img
https://www.benchchem.com/product/b1300716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step-by-Step Synthesis Protocol

This protocol is adapted from the synthesis of structurally similar 3-methyl-5-nitro-1H-indazole.

[1]

Reaction Setup: To a stirred solution of 2-fluoro-4-methyl-5-nitroacetophenone (1.0 mmol) in
dimethylformamide (DMF, 5 mL) at room temperature (23 °C), add hydrazine hydrate (3.0
mmol) dropwise.

o Rationale: DMF is an excellent polar aprotic solvent for SnAr reactions, facilitating the
dissolution of the reactants. Hydrazine hydrate serves as the nitrogen source for the
pyrazole ring of the indazole system. An excess of hydrazine ensures complete
consumption of the starting material.

Reaction Monitoring: Stir the solution at room temperature for 2-4 hours. Monitor the reaction
progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile
phase until the starting carbonyl compound is completely consumed.

Work-up: Upon completion, pour the crude reaction mixture into ice-water (50 mL).
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

Washing: Combine the organic layers and wash with water and then with a saturated
aqueous NacCl solution.

o Rationale: The washing steps remove residual DMF and other water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

o Recrystallization: Dissolve the crude 4-methyl-5-nitro-1H-indazole in a minimal amount of
hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.

o Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice
bath to complete the crystallization process.
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« |solation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold
ethanol/water, and dry under vacuum to obtain the pure product.

o Rationale: Recrystallization is a standard and effective method for purifying solid organic
compounds. The choice of an ethanol/water solvent system allows for good solubility at
high temperatures and poor solubility at low temperatures, leading to efficient crystal
formation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the
synthesized 4-methyl-5-nitro-1H-indazole. The following sections detail the expected results
from key analytical techniques.

Analytical Workflow

The following diagram outlines a logical workflow for the structural elucidation and purity
assessment of the synthesized compound.
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Caption: Analytical workflow for 4-methyl-5-nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure. While
experimental spectra for 4-methyl-5-nitro-1H-indazole are not readily available, we can
predict the chemical shifts based on the known effects of the substituents on the indazole ring.

[1]14]
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3.2.1. Predicted *H and 3C NMR Data

The predicted chemical shifts (d) are referenced to tetramethylsilane (TMS) in DMSO-de.

Table 2: Predicted *H and 3C NMR Data for 4-methyl-5-nitro-1H-indazole

Predicted *H Shift Predicted **C Shift

Position Rationale
(ppm) (ppm)
Acidic proton, broad
N-H ~13.5 (br s, 1H) - .
signal.
Deshielded by
C3-H ~8.3 (s, 1H) ~135 ] ]
adjacent nitrogen.
Typical methyl grou
C4-CHs ~2.6 (s, 3H) ~15 y_p Y1 roup
shift.
Influenced by nitro
C6-H ~8.0 (d, 1H) ~120 group and adjacent
proton.
C7-H ~7.8 (d, 1H) ~112 Coupled to C6-H.
C3a - ~125 Bridgehead carbon.
Substituted with
C4 - ~130
methyl group.
Substituted with
C5 - ~142 electron-withdrawing
nitro group.
C6 - ~120 Aromatic carbon.
C7 - ~112 Aromatic carbon.
C7a - ~140 Bridgehead carbon.

3.2.2. NMR Data Acquisition Protocol
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of
deuterated dimethyl sulfoxide (DMSO-ds). Add a small amount of TMS as an internal
standard (& = 0.00 ppm).

o Rationale: DMSO-ds is an excellent solvent for many heterocyclic compounds and allows
for the observation of the exchangeable N-H proton.

e 1H NMR Acquisition: Acquire a standard one-dimensional *H spectrum using a 400 MHz or
higher spectrometer. Use a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. A larger number of scans
will be necessary due to the low natural abundance of 13C.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the
compound.

o Expected Molecular lon: For the molecular formula CsH7N30O2, the exact mass is 177.0538
Da.[2] High-resolution mass spectrometry (HRMS) should confirm this value.

» Electrospray lonization (ESI): In positive ion mode, the expected peak would be [M+H]* at
m/z 178.0616. In negative ion mode, the [M-H]~ peak at m/z 176.0460 would be expected.

» Electron lonization (El): This hard ionization technique would likely show a molecular ion
peak [M]* at m/z 177 and characteristic fragmentation patterns, such as the loss of NO2z (46
Da) to give a fragment at m/z 131, and the loss of HCN (27 Da).

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.
e N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm™1.

e C-H Stretch: Aromatic C-H stretching vibrations are expected around 3000-3100 cm~1, while
aliphatic C-H stretches from the methyl group will appear around 2850-2960 cm~1.
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e N=0O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching
bands are expected around 1510-1550 cm~* and 1330-1370 cm™1, respectively.[1]

e C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm~1
region.

Safety and Handling

While specific toxicity data for 4-methyl-5-nitro-1H-indazole is not available, data from related
nitroaromatic compounds should be used to guide handling procedures.

e Hazards: Similar compounds are known to be harmful if swallowed and can cause skin and
eye irritation.[5] Nitroaromatic compounds should generally be handled with care as they can
be toxic.

» Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves when handling this compound.

» Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust.

» Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.

Conclusion

This technical guide provides a detailed overview of the physical and chemical characteristics
of 4-methyl-5-nitro-1H-indazole. By consolidating known data and providing robust,
scientifically-grounded protocols for its synthesis and characterization, this document serves as
a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug
development. The predictive nature of some of the analytical data presented herein should be
confirmed experimentally but provides a strong basis for future research endeavors with this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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